molecular formula C10H14N2O B12997838 N-[2-(methylamino)ethyl]benzamide CAS No. 243990-74-1

N-[2-(methylamino)ethyl]benzamide

Cat. No.: B12997838
CAS No.: 243990-74-1
M. Wt: 178.23 g/mol
InChI Key: XFBPZMPTMINJJY-UHFFFAOYSA-N
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Description

N-[2-(methylamino)ethyl]benzamide is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-(methylamino)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(methylamino)ethyl]benzamide can be synthesized through the reaction of benzoyl chloride with N-methyl-ethylenediamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+H2NCH2CH2NHCH3C6H5CONHCH2CH2NHCH3+HCl\text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CH}_2\text{NHCH}_3 + \text{HCl} C6​H5​COCl+H2​NCH2​CH2​NHCH3​→C6​H5​CONHCH2​CH2​NHCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylamino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-[2-(methylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(methylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ethylbenzamide: Similar structure but with an ethyl group instead of the 2-(methylamino)ethyl group.

    N-methylbenzamide: Lacks the additional ethylamine substitution.

    Benzamide: The parent compound without any substitutions on the amide nitrogen.

Uniqueness

N-[2-(methylamino)ethyl]benzamide is unique due to the presence of the 2-(methylamino)ethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

243990-74-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[2-(methylamino)ethyl]benzamide

InChI

InChI=1S/C10H14N2O/c1-11-7-8-12-10(13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13)

InChI Key

XFBPZMPTMINJJY-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)C1=CC=CC=C1

Origin of Product

United States

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